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Zatolmilast: Preclinical & Clinical Efficacy Data

Aspect

Preclinical Findings

Clinical Evidence

Primary Efficacy
Signal

Mechanism &
Target
Engagement

Behavioral &
Functional
Outcomes

Anti-
inflammatory
Activity

Enhanced memory, cognitive
function, and neuronal protection in
models of CNS disorders [1]

Selective allosteric inhibition of
PDEA4D, increasing cAMP and
pCREB levels in the brain [1] [4]

Showed no significant anti-
neuroinflammatory effects in vitro
or in vivo (LPS-induced model) [1]

Improvement in cognition, specifically
language domains (picture vocabulary,
oral reading recognition) in FXS patients

[2] [3] [4]

Increased Peak Alpha Frequency (PAF)
in EEG, correlating with cognitive
function; correlated serum drug levels
with physiological changes [4]

Clinically meaningful improvements
reported in daily functioning and quality of
life [2] [5]

Not a primary endpoint in clinical trials for
FXS [2]
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Detailed Experimental Protocols & Data Analysis

The following sections detail the key experiments that form the basis of Zatelmilast's efficacy profile.

Preclinical Studies

1. Investigation of Anti-neuroinflammatory Effects

e Objective: To compare the pharmacological effects of Zatolmilast and Roflumilast against LPS-
induced neuroinflammation.
¢ Methods:
o In vitro: Used BV-2 murine microglia cells. Cells were pretreated with various concentrations of
the drugs before exposure to LPS. Production of nitric oxide (NO) and TNF-a was measured,
and Western blotting was used to analyze NF-kB phosphorylation [1].
o In vivo: Mice were administered the drugs orally for 4 days before intraperitoneal LPS injection.
Levels of TNF-q, IL-13, and IL-6 were measured in both plasma and brain tissues [1].
¢ Key Results: Roflumilast showed dose-dependent reduction in NO, TNF-a, and NF-kB
phosphorylation. Zatolmilast showed no significant effects in these assays [1].

2. Pharmacokinetic and Brain Disposition Studies

¢ Objective: To evaluate the brain penetration of Zatolmilast.
¢ Methods:

o Bidirectional Permeability Assay: Conducted using MDR1-MDCK cell monolayers to
determine apparent permeability (Papp) and efflux ratio, predicting blood-brain barrier
penetration [1].

o In vivo Disposition: Following oral administration to mice, drug concentrations in brain and
plasma were measured to calculate the unbound brain-to-plasma partition coefficient (Kp,uu)
[1].

e Key Results: Zatolmilast showed moderate permeability and was not a P-gp substrate. The Kp,uu
was 0.18, demonstrating adequate brain exposure [1].

The signaling pathway and experimental workflow for these preclinical investigations can be visualized

below:
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Preclinical Investigation

In Vitro (BV-2 Microglia) In Vivo (Mouse Model) Pharmacokinetic Studies
Measure: Measure: Measure:
NO, TNF-a production TNF-q, IL-13, IL-6 Brain/Plasma
NF-kB phosphorylation in plasma & brain Partition (Kp,uu)
Result: No significant Result: Confirmed
anti-inflammatory effect brain exposure

Click to download full resolution via product page

Clinical Studies

1. Phase 2 Clinical Trial (NCT03569631)

e Objective: To evaluate the safety, tolerability, and efficacy of Zatolmilast in adults with FXS.
o Trial Design: A single-center, randomized, double-blind, placebo-controlled, two-way crossover study
[4].
¢ Participants: 30 adult males (aged 18-41) with a confirmed genetic diagnosis of FXS [4].
o Efficacy Endpoints:
o Primary: Safety and tolerability.
o Exploratory Efficacy: Cognition as measured by the NIH Toolbox Cognitive Battery (NIH-
TCB), specifically the Crystallized Composite Score, and caregiver reports of daily functioning
(2] [3].
o Biomarker Analysis: Resting-state electroencephalography (rsEEG) to identify physiological
correlates of treatment [4].
¢ Key Results:
o The drug was well-tolerated with no discontinuations due to adverse events [2].
o Cognitive Improvement: Showed improvement in the crystallized cognition domain, which
includes picture vocabulary and oral reading recognition [2] [3].
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o Biomarker Correlation: A machine learning analysis of rsEEG identified a composite of Peak
Alpha Frequency (PAF) as a potential biomarker. Increased PAF was associated with the drug
condition but not placebo, indicating target engagement and a physiological shift towards
normalized brain activity [4].

2. Pivotal Phase 2b/3 Program

¢ Objective: To confirm the efficacy and safety of Zatolmilast in larger cohorts.

¢ Trial Designs: Two randomized, double-blind, placebo-controlled studies (Study 204: adolescent
males 9-17 years; Study 301: adult males 18-45 years), plus an open-label extension study (Study
302) [2] [6]-

¢ Primary Endpoint: Cognitive assessment using the NIH-TCB Crystallized Composite Score [2].

e Status: Enrollment completed as of early 2025; results awaited [6].

The workflow and findings from the clinical trials are summarized in the following diagram:
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Phase 2 Trial
(Randomized, DB, PC, Crossover)
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Interpretation and Context for Researchers

The data reveals a nuanced efficacy correlation for Zatolmilast:

e Strong Correlation in Targeted Function: The link between the preclinical hypothesis (PDE4D
inhibition — increased cAMP — enhanced synaptic plasticity and cognition) and the positive clinical
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results in cognitive and language domains is consistent and compelling [2] [1] [4].

¢ Divergence in Broader Indications: The lack of anti-inflammatory activity in preclinical models [1]
suggests that Zatolmilast may not be suitable for neuroinflammatory conditions, differentiating it from
other PDE4 inhibitors like roflumilast. Its therapeutic potential appears highly specific to CAMP-
mediated pathways disrupted in FXS.

¢ Importance of Endpoint Selection: The successful demonstration of efficacy relied on selecting
FXS-relevant cognitive endpoints (NIH-TCB) and sophisticated biomarker analysis (rsEgG) [4],
highlighting that traditional inflammatory markers would not have captured its benefit.

In summary, Zatolmilast represents a case where a precisely defined molecular mechanism translated into a
specific clinical benefit for a complex neurodevelopmental disorder, despite not demonstrating a broader

pharmacological profile seen in other drugs within the same class.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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